molecular formula C14H8N2OS2 B14064142 2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one

2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one

Cat. No.: B14064142
M. Wt: 284.4 g/mol
InChI Key: DDIBJWKWOIILQY-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one is a heterocyclic compound that features a unique fusion of thiophene, imidazole, and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one typically involves a multi-step process. One efficient method involves the reaction of thiophene-2-carbaldehyde with 2-aminobenzimidazole and elemental sulfur in the presence of a base. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding dihydro derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, leading to the inhibition of essential cellular processes. The compound’s ability to intercalate into DNA or form covalent bonds with proteins is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one is unique due to its specific fusion of thiophene, imidazole, and thiazine rings, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with biological targets or unique material characteristics .

Properties

Molecular Formula

C14H8N2OS2

Molecular Weight

284.4 g/mol

IUPAC Name

2-thiophen-2-yl-[1,3]thiazino[3,2-a]benzimidazol-4-one

InChI

InChI=1S/C14H8N2OS2/c17-13-8-12(11-6-3-7-18-11)19-14-15-9-4-1-2-5-10(9)16(13)14/h1-8H

InChI Key

DDIBJWKWOIILQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C=C(S3)C4=CC=CS4

Origin of Product

United States

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